molecular formula C8H13NO4 B14364519 Ethyl 2-carbamoyl-3-ethoxyprop-2-enoate CAS No. 90279-97-3

Ethyl 2-carbamoyl-3-ethoxyprop-2-enoate

Cat. No.: B14364519
CAS No.: 90279-97-3
M. Wt: 187.19 g/mol
InChI Key: XLKYRKJZATYDTG-UHFFFAOYSA-N
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Description

Ethyl 2-carbamoyl-3-ethoxyprop-2-enoate is an organic compound with the molecular formula C8H13NO4 and a molecular weight of 187.193 g/mol It is an ester derivative, characterized by the presence of both carbamoyl and ethoxy groups attached to a propenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-carbamoyl-3-ethoxyprop-2-enoate typically involves the esterification of 2-propenoic acid derivatives with ethanol in the presence of a catalyst. The reaction conditions often include:

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-carbamoyl-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-carbamoyl-3-ethoxyprop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-carbamoyl-3-ethoxyprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active intermediates that participate in further biochemical reactions. The carbamoyl group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Properties

CAS No.

90279-97-3

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl 2-carbamoyl-3-ethoxyprop-2-enoate

InChI

InChI=1S/C8H13NO4/c1-3-12-5-6(7(9)10)8(11)13-4-2/h5H,3-4H2,1-2H3,(H2,9,10)

InChI Key

XLKYRKJZATYDTG-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)N)C(=O)OCC

Origin of Product

United States

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